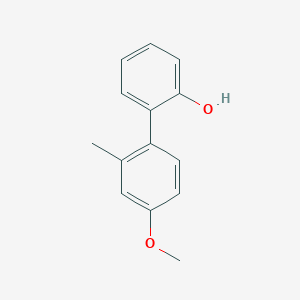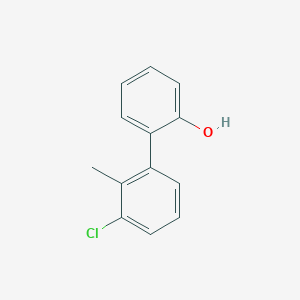
4-(2-Fluoro-5-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoro-5-methoxyphenyl)phenol, also known as FMOP, is a synthetic compound with a wide range of applications in research and industry. It is a white crystalline solid with a melting point of 155-156°C and a boiling point of 300°C. FMOP is soluble in most organic solvents and is used as a reagent in organic synthesis. It is also used as a building block in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a building block in the synthesis of various organic compounds, and as a starting material for the synthesis of drugs and other compounds. It is also used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of fluorescent probes.
Wirkmechanismus
The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% is not well understood. However, the compound is known to interact with various enzymes and proteins, which may explain its wide range of applications in research. For example, 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways. In addition, 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has been shown to bind to and activate certain G-protein coupled receptors, which may explain its ability to modulate cell signaling pathways and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% are not well understood. However, the compound has been shown to interact with various enzymes and proteins, which may explain its wide range of applications in research. For example, 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways. In addition, 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has been shown to bind to and activate certain G-protein coupled receptors, which may explain its ability to modulate cell signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Fluoro-5-methoxyphenyl)phenol, 95% has a number of advantages for lab experiments. The compound is relatively stable and can be stored for long periods of time. In addition, it is soluble in most organic solvents and can be used as a reagent in organic synthesis. However, 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% is toxic and should be handled with care. In addition, the compound is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(2-Fluoro-5-methoxyphenyl)phenol, 95%. These include further investigations into the biochemical and physiological effects of the compound, as well as further studies into its mechanism of action and its potential applications in research and industry. In addition, further studies into the synthesis of 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% and its derivatives may lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the safety and toxicity of 4-(2-Fluoro-5-methoxyphenyl)phenol, 95% may lead to the development of more effective safety protocols for its use in research and industry.
Synthesemethoden
4-(2-Fluoro-5-methoxyphenyl)phenol, 95% can be synthesized via a three-step reaction sequence. The first step is the reaction of phenol with hydroxylamine hydrochloride in the presence of anhydrous sodium carbonate. This reaction produces an intermediate, 4-(2-fluoro-5-methoxyphenyl)hydroxylamine hydrochloride. The intermediate is then reacted with acetic anhydride to produce the final product, 4-(2-fluoro-5-methoxyphenyl)phenol.
Eigenschaften
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-11-6-7-13(14)12(8-11)9-2-4-10(15)5-3-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYKSWBOYWSTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683497 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-26-0 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














